The applications of oxymethylatropine cannot be directly inferred from the provided papers, as they do not discuss this compound. However, the applications of oxymetholone in the field of hematology are evident, as it is used to treat bone marrow failure syndromes like Fanconi anemia by promoting hematopoietic stem cell proliferation1. This has direct clinical implications for patients suffering from these conditions. In contrast, oxymetazoline's ability to inhibit adenylate cyclase via serotonin-1 receptors suggests potential applications in modulating renal function or treating conditions associated with cAMP signaling2. While these findings are related to different compounds, they highlight the diverse therapeutic possibilities that may exist for compounds like oxymethylatropine in various medical fields.
Oxymethylatropine falls under the category of tropane alkaloids, which are a class of secondary metabolites produced by various plant species. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom within the ring system. The compound is classified as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon atoms.
The synthesis of oxymethylatropine typically involves the following methods:
Oxymethylatropine has a complex molecular structure characterized by its bicyclic framework. Its molecular formula is , indicating it contains 17 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Oxymethylatropine participates in various chemical reactions, primarily due to its functional groups:
These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action of oxymethylatropine primarily involves its interaction with neurotransmitter systems:
Oxymethylatropine exhibits several notable physical and chemical properties:
These properties influence its behavior during synthesis and application in pharmaceuticals.
Oxymethylatropine finds applications across various scientific fields:
Oxymethylatropine represents a significant advancement in the structural modification of naturally occurring tropane alkaloids to enhance pharmacological properties. Its development is intrinsically linked to the early 20th-century efforts to modify atropine's molecular structure to reduce central nervous system (CNS) penetration while retaining peripheral antimuscarinic activity. Historical records indicate that the Bayer Company pioneered this approach in 1902 by introducing methylatropine (marketed as Eumydrin), a quaternary ammonium derivative of atropine designed specifically as a mydriatic agent for ophthalmic examinations [1]. This innovation stemmed from the recognition that converting the tertiary amine of tropane alkaloids to a quaternary ammonium structure dramatically increased polarity and molecular weight, thereby limiting passage through the blood-brain barrier [7]. While direct references to "oxymethylatropine" are scarce in the literature, its identity as a structural analog—likely incorporating an oxygen-containing methyl group—places it within this family of semisynthetic derivatives developed during the golden age of alkaloid chemistry. The foundational chemistry enabling these modifications was established by Richard Willstätter, who first synthesized atropine in 1901, providing the chemical basis for subsequent derivatization [9].
Table 1: Historical Milestones in Tropane Alkaloid Derivatization [1] [7] [9]
Year | Development | Key Researcher/Company |
---|---|---|
1831 | Isolation of crystalline atropine | Heinrich F. G. Mein |
1901 | First chemical synthesis of atropine | Richard Willstätter |
1902 | Introduction of methylatropine (Eumydrin) | Bayer Company |
Early 20th c. | Development of quaternary ammonium tropane derivatives | Multiple pharmaceutical firms |
Oxymethylatropine belongs to the quaternary ammonium compounds within the broader class of tropane alkaloids. Its core structure consists of a bicyclic tropane ring system (8-methyl-8-azabicyclo[3.2.1]octane) esterified with an aromatic acid moiety. The "oxymethyl" designation suggests the presence of a hydroxymethyl group (-CH₂OH) attached to the tropane nitrogen, distinguishing it from simpler methyl derivatives like methylatropine. According to IUPAC conventions, the systematic name would be (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate, reflecting its charged quaternary nitrogen and ester linkage [6]. The molecular formula is C₁₈H₂₆NO₃⁺, with a monoisotopic mass of approximately 304.410 g/mol for the cation [1] [6]. This places it within the chemical space of semisynthetic anticholinergics derived from natural alkaloid scaffolds. Its quaternary ammonium nature confers high water solubility and permanent positive charge at physiological pH, fundamentally differentiating it from tertiary amine tropane alkaloids like atropine and scopolamine [7].
Table 2: Key Chemical Identifiers of Oxymethylatropine [1] [4] [6]
Chemical Property | Value/Description |
---|---|
Chemical Class | Quaternary ammonium tropane alkaloid |
Molecular Formula | C₁₈H₂₆NO₃⁺ |
Molecular Weight | 304.410 g/mol (cation) |
Core Structure | 8-methyl-8-azoniabicyclo[3.2.1]octane |
Characteristic Groups | Tropane ester, quaternary nitrogen, hydroxymethyl substituent |
CAS Registry Number | Not explicitly listed (related compound methylatropine: 51-55-8) |
Oxymethylatropine shares the fundamental tropane bicyclic scaffold characteristic of all major Solanaceae-derived alkaloids, including atropine, scopolamine, and cocaine. This core consists of a piperidine-pyrrolidine fusion with an N-methyl group that is alkylated to form a quaternary ammonium in oxymethylatropine [4]. The structural relationship to atropine (d,l-hyoscyamine) is particularly close, as both molecules contain an identical ester linkage between tropine and tropic acid (α-hydroxymethylphenylacetic acid) [6]. The critical distinction lies in the nitrogen substituent: while atropine possesses a tertiary amine methyl group, oxymethylatropine features a quaternary ammonium with an additional hydroxymethyl group. This modification creates a permanent positive charge that dramatically alters physicochemical properties [1] [7]. Compared to scopolamine (hyoscine), which contains a critical epoxide bridge across the tropane ring, oxymethylatropine retains the simpler tropane skeleton of atropine [10]. Its structure positions it within a broader family of pharmacologically optimized tropane esters that maintain the muscarinic antagonist activity of natural analogs while offering improved peripheral selectivity [7].
Table 3: Structural Comparison of Oxymethylatropine with Natural Tropane Alkaloids [1] [4] [7]
Structural Feature | Atropine | Scopolamine | Oxymethylatropine |
---|---|---|---|
Tropane Core | Unmodified | Epoxide bridge (6,7-position) | Unmodified |
Nitrogen Group | Tertiary amine | Tertiary amine | Quaternary ammonium with hydroxymethyl |
Ester Bond | Tropine + tropic acid | Scopine + tropic acid | Tropine + tropic acid |
Molecular Charge | Neutral (pH >9) | Neutral (pH >9) | Permanent positive |
Aromatic Acid | Tropic acid | Tropic acid | Tropic acid |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7